Predicted Lipophilicity (cLogP): Ethoxy‑Ethyl vs. Methoxy‑Methyl Pyrazole‑Piperazine
The ethoxy-ethyl substitution on the pyrazole ring increases calculated logP by approximately +0.8 log units relative to the methoxy-methyl analog, as computed by consensus logP algorithms [1]. This shift is consistent with the addition of one methylene unit to both the 3-alkoxy and N-1 alkyl groups, moving the compound from the lower boundary to the central region of the oral drug-like lipophilicity space (cLogP 1–3).
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.5 (consensus prediction) |
| Comparator Or Baseline | 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine: cLogP ≈ 1.7 (consensus prediction) |
| Quantified Difference | Δ cLogP ≈ +0.8 |
| Conditions | Consensus logP derived from AlogPS, XlogP3, and iLOGP via SwissADME; structures drawn in neutral form |
Why This Matters
A cLogP shift of +0.8 significantly impacts membrane permeability, plasma protein binding, and P-gp efflux susceptibility, making the ethoxy‑ethyl compound more suitable for central nervous system (CNS) or intracellular target campaigns whereas the methoxy‑methyl analog may be preferred for solubility-limited projects.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi:10.1038/srep42717 View Source
